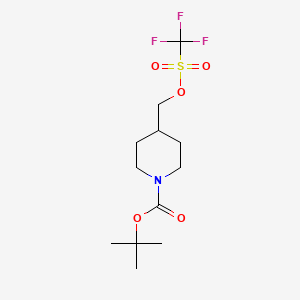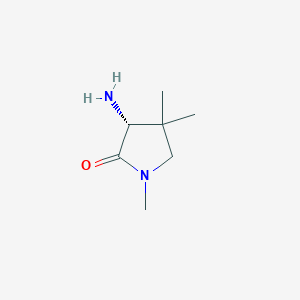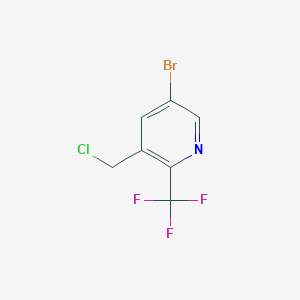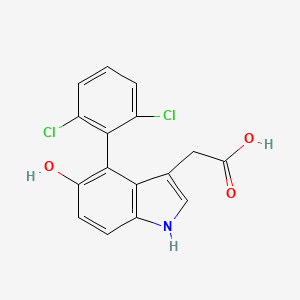
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a hydroxyindole moiety, and an acetic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs a palladium catalyst and boron reagents under mild conditions to couple the dichlorophenyl group with the indole moiety.
. This reaction is highly selective and can be performed under relatively mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins involved in inflammation and pain signaling . By inhibiting these enzymes, the compound reduces inflammation and alleviates pain.
Vergleich Mit ähnlichen Verbindungen
2-(4-(2,6-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
2-(2,6-Dichlorophenyl)amino)benzoic acid: Another compound with anti-inflammatory properties and structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H11Cl2NO3 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2-[4-(2,6-dichlorophenyl)-5-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-9-2-1-3-10(18)15(9)16-12(20)5-4-11-14(16)8(7-19-11)6-13(21)22/h1-5,7,19-20H,6H2,(H,21,22) |
InChI-Schlüssel |
WINIFLZZAPYYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC3=C2C(=CN3)CC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


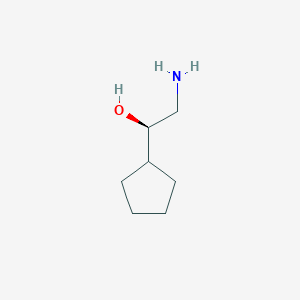
![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
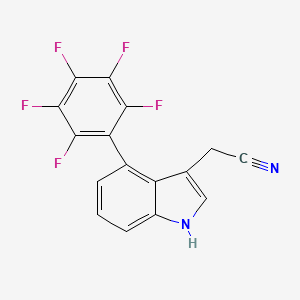
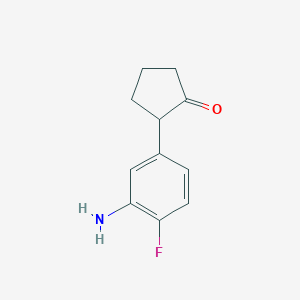
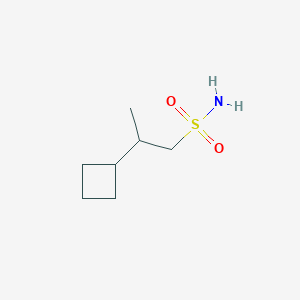
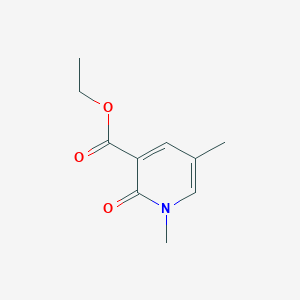
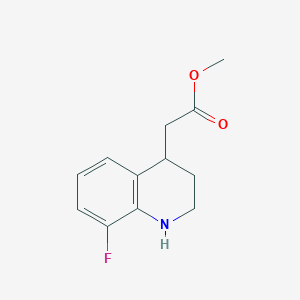
![2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241885.png)
![2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15241888.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241896.png)
